(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide
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Overview
Description
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group and a chloromethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylaniline with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with a suitable propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the aromatic ring or the acetamido group .
Scientific Research Applications
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymatic processes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylphenyl isocyanate: An organic building block used in the synthesis of various urea compounds.
4-chloro-3-methylphenol: An organic compound used as an intermediate in chemical synthesis.
Uniqueness
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is unique due to its specific structural features, such as the presence of both acetamido and chloromethylphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(6-11(7)13)15-12(17)8(2)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQOOJHMCNGPE-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H](C)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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